N-methyl-N-(t-Boc)-PEG4-acid
Overview
Description
“N-methyl-N-(t-Boc)-PEG4-acid” is a compound that contains a carbamate group, which is a key structural motif in many approved drugs and prodrugs . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a carbamate functionality. This functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis
The reactions of “this compound” involve the use of isocyanate intermediates, which are generated in situ . A selective, catalytic and practical method for removing a Boc group from several N, N0-diprotected amino acids and amine derivatives using iron(III) salts as sustainable catalysts is described .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index n20/D 1.437 (lit.), a boiling point of 190 °C (lit.), and a density of 1.079 g/mL at 25 °C .Scientific Research Applications
1. Functionalization of Polyethylene Glycol (PEG) for Enhanced Material Properties
N-methyl-N-(t-Boc)-PEG4-acid is involved in the functionalization of polyethylene glycol (PEG). For instance, N-hydroxyphthalimide (NHPI) has been used to cleave C-H bonds in PEG backbones, generating carbon free radicals that react with di-tert-butyl azodicarboxylate (DBAD) to form C-N grafts. This process leads to the synthesis of hydrazino functionalized PEG, which can improve the compatibility and mechanical properties of materials like epoxy resin. Such functionalized PEGs have potential applications in various fields, including materials science and engineering (Chen et al., 2020).
2. Synthesis and Stability of N-t-Butoxycarbonyl Derivatives
This compound plays a role in the synthesis of N-t-butoxycarbonyl (t-BOC) derivatives. Di-t-butyl dicarbonate, a key component in this process, reacts with amino-acid esters to form t-BOC derivatives under mild conditions. This method has been shown to be efficient and reliable, making it valuable in the synthesis of complex peptides and related compounds (Tarbell et al., 1972).
3. Catalytic and Reductive Methylation Applications
The compound is also relevant in catalytic and reductive methylation processes. A novel N-methylation protocol under acidic conditions with the TTT (1,3,5-trioxane–triethylsilane–trifluoroacetic acid) system has been developed, demonstrating specificity for aromatic amines and N-heterocycles. This method, compatible with a wide range of functional groups, shows potential for various synthetic applications, including in situ N-Boc deprotection (Popp & Bracher, 2015).
4. Bio-Conjugation and Morphology Control in Polymer Synthesis
This compound is utilized in bio-conjugation and morphology control of polymers. For example, amphiphilic block copolymers have been synthesized for applications in bioconjugation. The removal of t-boc protecting groups allows for the complexing of these polymers with bioactive molecules, showing potential in drug delivery and biomedical applications (Park et al., 2017).
5. Applications in Liquid Lubrication and Surface Interactions
The compound has applications in the study of liquid superlubricity. Research involving polyethylene glycol (PEG) aqueous solutions with additives like boric acid has demonstrated potential for achieving superlow friction coefficients, indicating its importance in the fields of tribology and material science (Ge et al., 2018).
6. Antimicrobial Applications in Polymethacrylate Derivatives
The this compound is significant in the development of cationic amphiphilic polymethacrylate derivatives with antimicrobial properties. These derivatives are synthesized using N-(tert-butoxycarbonyl)aminoethyl methacrylate and butyl methacrylate, showing potential as antimicrobial agents in medical applications (Kuroda & DeGrado, 2005).
Mechanism of Action
Target of Action
N-methyl-N-(t-Boc)-PEG4-acid is a complex compound that is part of a class of compounds known as tryptamines Similar compounds, such as 5-meo-mipt, bind most strongly to 5-ht1a receptors , which play a crucial role in the modulation of mood and anxiety.
Mode of Action
It’s known that the compound undergoes deprotection via an addition/elimination mechanism with 3-methoxypropylamine . This process facilitates the removal of the Boc protecting group, allowing the compound to interact with its targets.
Biochemical Pathways
Similar compounds have been shown to influence the serotonin system , which could imply that this compound may also affect these pathways.
Pharmacokinetics
The compound’s solubility and kinetics profiles are considered favorable , which could suggest good bioavailability.
Result of Action
Similar compounds have been shown to have anti-depressant and anxiolytic effects , suggesting that this compound may have similar effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[2-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18(4)6-8-23-10-12-25-14-13-24-11-9-22-7-5-15(19)20/h5-14H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYFMMNWNDIBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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